molecular formula C15H15N3O2 B5295938 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline

2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline

Cat. No.: B5295938
M. Wt: 269.30 g/mol
InChI Key: VJVQSUCPCPHNOG-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 4,5-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then cyclized to form the benzimidazole ring, followed by further functionalization to introduce the aniline group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen and the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole and aniline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: The compound is being investigated for its anticancer properties, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.

    N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Known for its antimicrobial properties.

    1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides: Studied for their antimicrobial and anticancer activities.

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxy groups enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry and pharmacology.

Biological Activity

2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline, a compound with the CAS number 384815-46-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₃O₂, with a molecular weight of 239.27 g/mol. Its structure features a benzimidazole ring, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, research indicates that derivatives of benzimidazole exhibit significant activity against several cancer cell lines.

Case Study: Anticancer Evaluation
A study evaluated the anticancer properties of benzimidazole derivatives in vitro across various cancer cell lines. The results showed that certain derivatives exhibited IC₅₀ values ranging from 26 µM to 65 µM against different cancer types, indicating moderate to potent activity (source: ).

CompoundCancer Cell LineIC₅₀ (µM)
Compound IIdMDA-MB-231 (breast)26
Compound IIcHCT116 (colon)65

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that benzimidazole derivatives show activity against various bacterial strains.

Case Study: Antimicrobial Testing
In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans. The most active compounds showed MIC values less than 1 µg/mL against S. aureus, suggesting strong antibacterial activity (source: ).

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus3ao< 1
Candida albicans3ad< 1

The mechanisms underlying the biological activities of these compounds often involve the inhibition of key enzymes and pathways in cancer and microbial cells. For example, some studies suggest that benzimidazole derivatives can inhibit the activity of enzymes involved in cell proliferation and survival.

Research Findings

Several studies have investigated the structure-activity relationship (SAR) of benzimidazole derivatives. Findings suggest that modifications in the chemical structure significantly influence their biological activities.

Key Findings:

  • Substituents : The presence of methoxy groups at specific positions on the aromatic ring enhances both anticancer and antimicrobial activities.
  • Benzimidazole Ring : The benzimidazole moiety is crucial for biological activity, as it engages in interactions with biological targets.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-13-7-9(10(16)8-14(13)20-2)15-17-11-5-3-4-6-12(11)18-15/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVQSUCPCPHNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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